6-NBDG

Descripción general

Descripción

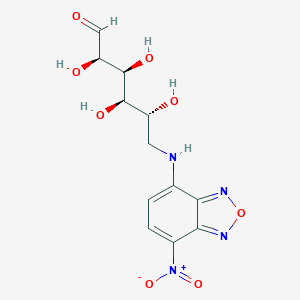

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxiglucosa, comúnmente conocido como 6-NBDG, es un análogo de glucosa fluorescente no hidrolizable. Se utiliza ampliamente en la investigación científica para monitorear la absorción y el transporte de glucosa en células vivas. El compuesto es sensible a su entorno y normalmente presenta máximos de excitación/emisión de aproximadamente 465/540 nm, lo que lo hace adecuado para la visualización utilizando filtros ópticos diseñados para fluoresceína .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxiglucosa implica la reacción de 6-desoxiglucosa con 7-nitrobenz-2-oxa-1,3-diazol-4-ilamina. La reacción se lleva a cabo típicamente en un disolvente orgánico bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxiglucosa sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y técnicas avanzadas de purificación para obtener el compuesto en su forma pura. El producto final generalmente se almacena a bajas temperaturas y protegido de la luz para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxiglucosa principalmente experimenta reacciones de sustitución debido a la presencia del grupo nitrobenz-2-oxa-1,3-diazol-4-yl. No participa fácilmente en reacciones de oxidación o reducción en condiciones normales .

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxiglucosa incluyen disolventes orgánicos, ácidos y bases. Las reacciones se llevan a cabo típicamente a temperatura ambiente o a temperaturas ligeramente elevadas para facilitar la formación de los productos deseados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxiglucosa son típicamente análogos de glucosa sustituidos. Estos productos conservan las propiedades fluorescentes del compuesto original, lo que los hace útiles para diversas aplicaciones analíticas .

Aplicaciones Científicas De Investigación

Diabetes Research

Mechanism of Action:

6-NBDG is primarily transported into cells via glucose transporters (GLUTs), particularly GLUT1. Its uptake is often used as a proxy for glucose transport activity, especially in insulin-sensitive tissues.

Case Studies:

- Insulin-Stimulated Uptake: Research demonstrated that this compound can effectively measure insulin-stimulated glucose uptake in multipotent stem cells, aiding in the understanding of adipocyte conversion processes .

- High-Throughput Screening: The non-radioactive nature of this compound allows for rapid screening of compounds that enhance glucose uptake, facilitating the discovery of potential anti-diabetic agents .

Data Table: Applications in Diabetes Research

| Study Focus | Findings | Reference |

|---|---|---|

| Insulin Response | Confirmed insulin-dependent uptake | |

| Drug Screening | Rapid screening for glucose uptake enhancers |

Cancer Research

Role in Tumor Metabolism:

this compound has been employed to investigate the Warburg effect, where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.

Case Studies:

- Tumor Imaging: Studies have utilized this compound to monitor glucose uptake in various cancer cell lines, providing insights into metabolic alterations during tumor progression .

- Therapeutic Monitoring: It has been used to assess therapeutic responses in breast cancer cell lines by measuring changes in glucose uptake post-treatment .

Data Table: Applications in Cancer Research

| Study Focus | Findings | Reference |

|---|---|---|

| Tumor Metabolism | Monitored increased glucose uptake | |

| Treatment Response | Assessed changes post-cancer therapy |

Neuroscience

Understanding Glucose Transport:

In neuroscience, this compound is utilized to study glucose transport dynamics within neuronal and glial cells, offering insights into brain metabolism.

Case Studies:

- Neuronal vs. Glial Uptake: Research indicated that the uptake of this compound is inversely related to glucose utilization rates in neurons and astrocytes, suggesting distinct metabolic roles for these cell types .

- Real-Time Monitoring: The compound's fluorescent properties enable real-time monitoring of glucose transport processes, which is crucial for understanding rapid metabolic changes in brain tissue .

Data Table: Applications in Neuroscience

| Study Focus | Findings | Reference |

|---|---|---|

| Neuronal Metabolism | Inverse correlation with glucose utilization | |

| Real-Time Transport Measurement | Enabled rapid monitoring of glucose transport |

Comparative Studies with Other Probes

While this compound is less commonly used than its analog 2-NBDG, it remains a crucial tool due to its unique properties. Its stability post-cellular uptake allows for prolonged observation of cellular processes without immediate metabolism interference.

Key Differences:

- Temporal Resolution: this compound provides superior temporal resolution compared to isotopic techniques, making it ideal for studies requiring quick response times .

- Cellular Fate: Unlike 2-NBDG, which enters the glycolytic pathway, this compound accumulates within cells, allowing researchers to study transport dynamics without confounding metabolic effects .

Mecanismo De Acción

El mecanismo de acción de 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxiglucosa implica su absorción por las células a través de los transportadores de glucosa. Una vez dentro de la célula, el compuesto emite fluorescencia, lo que permite a los investigadores visualizar y cuantificar la absorción de glucosa. Los objetivos moleculares incluyen los transportadores de glucosa y las vías celulares involucradas en el metabolismo de la glucosa .

Comparación Con Compuestos Similares

6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxiglucosa a menudo se compara con otros análogos de glucosa fluorescentes como 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-Desoxiglucosa (2-NBDG). Si bien ambos compuestos se utilizan para monitorear la absorción de glucosa, 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Desoxiglucosa es preferido por su mayor intensidad de fluorescencia y estabilidad . Otros compuestos similares incluyen 3-O-Metilglucosa y 2-Desoxiglucosa, que se utilizan en diferentes contextos para estudiar el metabolismo de la glucosa .

Actividad Biológica

6-NBDG (6-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose) is a fluorescent glucose analogue that has gained prominence in biological research as a tool for studying glucose transport and metabolism. Its unique properties allow researchers to visualize and quantify glucose uptake in various cell types, particularly in the context of metabolic studies involving neurons and glial cells. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound functions primarily as a substrate for glucose transporters, particularly GLUT1. It exhibits a significantly higher binding affinity for GLUT1 compared to glucose—approximately 300 times greater—which influences its uptake dynamics within cells. This high affinity leads to slower permeation rates (50-100 times slower than glucose), raising questions about the specificity and efficiency of this compound as a glucose tracer in physiological studies .

Kinetic Properties

The kinetic behavior of this compound uptake has been extensively studied. Notably, it has been shown that the uptake of this compound can be inversely related to glucose utilization rates. When glucose metabolism is stimulated, the uptake of this compound decreases, suggesting that the transport mechanisms may not be straightforward and could be influenced by various cellular conditions . The following table summarizes key kinetic parameters associated with this compound:

| Parameter | Value |

|---|---|

| Binding Affinity (GLUT1) | 300 times higher than glucose |

| Uptake Rate | 50-100 times slower than glucose |

| Dissociation Constant | 0.13 mM (for this compound) |

| Dissociation Constant | 40 mM (for glucose) |

Applications in Research

This compound is increasingly utilized in diverse biological studies, particularly those focusing on neuronal and glial cell metabolism. Its applications include:

- Neuroscience : Used to measure real-time glucose transport in neurons and astrocytes during various stimuli, such as neuronal activation or metabolic changes .

- Stem Cell Research : Employed as a marker for assessing insulin-stimulated glucose uptake during stem cell differentiation into adipocytes .

- Cancer Studies : Investigated for its potential in evaluating metabolic activity in cancer cells, providing insights into tumor metabolism .

Neuronal Activity Monitoring

In a study examining neuronal activity during whisker stimulation, rapid uptake of this compound was observed in astrocytes, contrasting with slower uptake in neurons. This finding underscores the differential roles of glial cells in supporting neuronal metabolism under active conditions .

Glucose Transport Dynamics

Research conducted by Barros et al. demonstrated that the high binding affinity of this compound to GLUT1 could explain its inefficient displacement by glucose during uptake assays. This study emphasized the necessity of using specific GLUT inhibitors to confirm the specificity of this compound uptake .

Metabolic Flux Analysis

A recent investigation into CD8+ T cell function revealed that the uptake of this compound was significantly reduced in Glut2-deficient T cells. This study illustrated how metabolic pathways can be assessed using fluorescent tracers like this compound to understand immune cell function better .

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,4,7-8,11-13,18-21H,3H2/t7-,8+,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEPMSUUWSGUYKQ-IWXIMVSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910836 | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108708-22-1 | |

| Record name | 6-Deoxy-N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)aminoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108708221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Deoxy-6-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.